molecular formula C14H19N3O3 B3071081 [4-(Dimethylamino)-1-piperidinyl](4-nitrophenyl)-Methanone CAS No. 1007869-81-9

[4-(Dimethylamino)-1-piperidinyl](4-nitrophenyl)-Methanone

Cat. No.: B3071081
CAS No.: 1007869-81-9
M. Wt: 277.32 g/mol
InChI Key: OVUXKOAUZYEBIW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1-piperidinyl-Methanone is a heterocyclic ketone featuring a piperidinyl moiety substituted with a dimethylamino group at the 4-position, linked via a carbonyl group to a 4-nitrophenyl aromatic ring. The dimethylamino group introduces electron-donating properties, enhancing solubility in polar solvents, while the para-nitro group on the phenyl ring contributes strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

[4-(dimethylamino)piperidin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-15(2)12-7-9-16(10-8-12)14(18)11-3-5-13(6-4-11)17(19)20/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUXKOAUZYEBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-1-piperidinyl-Methanone typically involves the reaction of 4-nitrobenzoyl chloride with 4-(dimethylamino)piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The nitrophenyl group in 4-(Dimethylamino)-1-piperidinyl-Methanone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the nitrophenyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(Dimethylamino)-1-piperidinyl-Methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-piperidinyl-Methanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(Dimethylamino)-1-piperidinyl-Methanone with structurally related compounds, emphasizing substituent effects and physicochemical properties:

Compound Name Core Structure Aromatic Substituent Heterocyclic Substituent Molecular Weight (g/mol) logP Key Features
4-(Dimethylamino)-1-piperidinyl-Methanone Piperidinyl methanone 4-nitrophenyl 4-(dimethylamino) ~293.3 (estimated) ~2.1* High polarity due to dimethylamino; strong electron-withdrawing nitro group
(4-Chloro-2-nitrophenyl)(4-methyl-1-piperidinyl)methanone Piperidinyl methanone 2-nitro-4-chlorophenyl 4-methyl 282.72 ~3.0 Chloro and nitro groups enhance lipophilicity; ortho-nitro reduces resonance
4-(2-ethoxyphenyl)piperazin-1-ylmethanone Piperazinyl methanone 4-nitrophenyl 2-ethoxyphenyl 382.42 ~3.5 Piperazine increases H-bond acceptors; ethoxy improves metabolic stability
cyclohexyl[4-(4-nitrophenyl)piperazin-1-yl]methanone Piperazinyl methanone 4-nitrophenyl cyclohexyl 317.39 3.4088 Cyclohexyl adds steric bulk; moderate lipophilicity (logP = 3.4)
(4-tert-butylphenyl)-(4-nitrophenyl)methanone Benzophenone 4-nitrophenyl 4-tert-butylphenyl 283.34 ~4.2 High logP due to tert-butyl; lacks heterocyclic amine for basicity

*Estimated using fragment-based methods (e.g., Moriguchi logP).

Key Comparative Insights

Heterocyclic Influence: Piperidinyl vs. Piperazinyl: Piperazinyl derivatives (e.g., ) exhibit higher hydrogen bond acceptor counts (e.g., 6 in ) compared to piperidinyl analogs, enhancing solubility in aqueous media. Substituent Positioning: Ortho-nitro groups (e.g., ) reduce conjugation with the carbonyl compared to para-nitro derivatives, altering electronic distribution and reactivity .

Bulky Groups: Cyclohexyl () and tert-butyl () substituents increase logP significantly, favoring membrane permeability but reducing water solubility. The dimethylamino group balances this by introducing polarity .

Physicochemical Properties: logP Trends: The target compound’s estimated logP (~2.1) is lower than methyl- or cyclohexyl-substituted analogs (e.g., 3.4 in ), aligning with its enhanced solubility profile. Metabolic Stability: Ethoxy groups () may resist oxidative metabolism better than dimethylamino groups, which are prone to N-demethylation .

Research Findings

  • Biological Activity: Piperazinyl derivatives (e.g., ) show higher affinity for serotonin receptors in preliminary studies due to their H-bonding capacity, whereas the target compound’s dimethylamino group may favor kinase inhibition via cation-π interactions .
  • Synthetic Utility : Ortho-substituted nitro compounds (e.g., ) are less reactive in Ullmann couplings compared to para-nitro analogs, limiting their use in cross-coupling reactions .

Biological Activity

4-(Dimethylamino)-1-piperidinyl(4-nitrophenyl)-Methanone is a synthetic organic compound characterized by its unique structural features, including a piperidine ring and both dimethylamino and nitrophenyl groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound exhibits various chemical reactivity patterns, including:

  • Oxidation : The nitrophenyl group can undergo oxidation, leading to oxidized derivatives.
  • Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
  • Substitution : The compound can engage in nucleophilic substitution reactions at the piperidine ring.

The mechanism of action for 4-(Dimethylamino)-1-piperidinyl(4-nitrophenyl)-Methanone involves interactions with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the nitrophenyl group may participate in π-π stacking interactions. These interactions are crucial for modulating the activity of various enzymes or receptors, leading to diverse biological effects.

Pharmacological Potential

Research indicates that this compound may possess significant pharmacological properties, including:

  • Anticancer Activity : Similar compounds have been studied for their anticancer effects. For instance, derivatives with similar structures have shown anti-proliferative effects against various cancer cell lines, including prostate and lung cancer cells. The mechanism often involves cell cycle arrest and apoptosis induction .
  • Antimicrobial Properties : Some studies suggest that compounds with similar functional groups exhibit antimicrobial activity by disrupting bacterial cell membranes .

Case Studies

  • Anticancer Mechanisms : A study on related quinolone derivatives demonstrated that they induced G2/M arrest in cancer cells and activated apoptosis pathways through caspase activation and mitochondrial dysfunction .
  • Antimicrobial Effects : A derivative with a similar structure was shown to inhibit LPS-induced nitric oxide production, suggesting potential anti-inflammatory properties alongside antimicrobial action .

Comparative Analysis

To better understand the biological activity of 4-(Dimethylamino)-1-piperidinyl(4-nitrophenyl)-Methanone, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityReferences
4-(Dimethylamino)pyridineNucleophilic catalystAcylation reactions
PiperidineBasic amine structureBuilding block in synthesis
N,N-Dimethyl-4-nitroanilineSimilar functional groupsAnticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Dimethylamino)-1-piperidinyl](4-nitrophenyl)-Methanone
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[4-(Dimethylamino)-1-piperidinyl](4-nitrophenyl)-Methanone

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